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Introduction

ACR-368, also known as prexasertib (formerly LY2606368), is a potent and selective, ATP-
competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1
(CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][Z4][5][6][71[8][9] These kinases are critical
components of the DNA Damage Response (DDR) pathway, a network of cellular processes
that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368
disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage
and ultimately, cell death, particularly in cancer cells with high levels of replication stress or
underlying defects in their DDR pathways.[10][11][12][13][14]

Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon
Therapeutics, which is advancing its development using a precision medicine approach.[3][15]
[16] This involves the use of the OncoSignature® test, a proprietary proteomics-based
companion diagnostic designed to identify patients most likely to respond to ACR-368
treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-
resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation
for the OncoSignature assay for both indications.[3][17][18][19][20]

This technical guide provides a comprehensive overview of ACR-368, summarizing its
mechanism of action, preclinical and clinical data, and the experimental methodologies used in
its evaluation.
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Core Mechanism of Action

ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a
healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal
role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair.
[10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1
checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints,
which are regulated by CHK1.[11][22]

By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells
with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis
(programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled
replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these
forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]

As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer
cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of
stalled forks that degenerate into lethal DNA double-strand breaks.[12]
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ACR-368 (Prexasertib) Mechanism of Action
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Caption: Signaling pathway of ACR-368's mechanism of action.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b10787821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical Data

Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a
single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity,
particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]

In Vitro Sensitivity

The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of
TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly
sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]

Cell Line Cancer Type IC50 (nM) Reference
Triple-Negative Breast

MX-1 5.7 [27]
Cancer

Triple-Negative Breast
MDA-MB-468 105 [27]
Cancer

Combination Therapy

Preclinically, ACR-368 has shown synergistic effects when combined with other agents.

e PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those
resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized
with olaparib.[28] It was found to impair homologous recombination repair and replication
fork stability, two key mechanisms of PARP inhibitor resistance.[28]

o Chemotherapy: A strong synergistic effect was observed between prexasertib and
gemcitabine in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse
models, leading to significant cell death and reduced tumor growth.[29] Low-dose
gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]

e PIBK/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor
samotolisib showed antitumor activity in TNBC preclinical models.[24][25]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31512029/
https://www.medkoo.com/products/12778
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762302/
https://pubmed.ncbi.nlm.nih.gov/25104095/
https://www.oaepublish.com/articles/cdr.2020.73
https://www.oaepublish.com/articles/cdr.2020.73
https://www.oaepublish.com/articles/cdr.2020.73
https://aacrjournals.org/clincancerres/article/25/20/6127/81954/The-CHK1-Inhibitor-Prexasertib-Exhibits
https://aacrjournals.org/clincancerres/article/25/20/6127/81954/The-CHK1-Inhibitor-Prexasertib-Exhibits
https://aacrjournals.org/cancerres/article/84/6_Supplement/3368/741615/Abstract-3368-Combination-of-a-chk1-2-dual
https://acrivon.com/wp-content/uploads/2024/04/ACR-368-AACR-2024_post.pdf
https://acrivon.com/wp-content/uploads/2025/01/ACR-368-AACR-2024_post.pdf
https://aacrjournals.org/clincancerres/article/27/7/1864/671885/Preclinical-Evaluation-and-Phase-Ib-Study-of
https://aacrjournals.org/clincancerres/article-pdf/27/7/1864/3089127/1864.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

Clinical Development and Efficacy

ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as
a monotherapy and in combination with other anticancer agents.[13]

Monotherapy Clinical Trial Data

Trial ID / Key Efficacy
Cancer Type . Result Reference
Cohort Metric
BRCA wild-type, Overall
Phase 2
recurrent Response Rate 33% [32]
(NCT02203513)
HGSOC (ORR)
Platinum-
Phase 2 )
Resistant ORR 12.1% [33]
(NCT03414047) _
Ovarian Cancer
Platinum-
Phase 2
Refractory ORR 6.9% [33]
(NCT03414047) _
Ovarian Cancer
Phase 2b ] )
) Endometrial Confirmed ORR
(OncoSignature 35% [19]
- Cancer (cORR)
Positive)
Phase 2 Ovarian & ]
) ) Confirmed ORR
(OncoSignature Endometrial 50% [18]
N (cORR)
Positive) Cancers

Combination Therapy Clinical Trial Data
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Ke
Combinatio  Cancer y
Phase Efficacy Result Reference
n Agent Type .
Metric

Advanced/Me
Cisplatin tastatic Ib ORR 12.7% [34]
Cancer

Advanced/Me
Cetuximab tastatic Ib ORR 4.9% [34]

Cancer

BRCA-
mutant,
] PARP Partial 4 of 18
Olaparib o I ] [35]
inhibitor- Responses patients
resistant

HGSOC

Solid Tumors

TNBC,
(PIBK/MTORI I(DIK3CA Ib ORR 13.3% - 25% [24][36]
)

mutant)

Samotolisib

Head and

Neck

Squamous Ib ORR 83.3% [37]
Cell

Carcinoma

Cetuximab-

Radiotherapy

Safety and Tolerability

Across multiple studies, the most common treatment-related adverse events associated with
ACR-368 are hematologic and generally manageable.[14] These include neutropenia,
thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such
as nausea and fatigue have also been reported.[12][24][33] In combination studies, dose-
limiting toxicities have often been hematological, such as febrile neutropenia.[35][37]
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Mechanisms of Resistance

As with other targeted therapies, resistance to ACR-368 can develop.

o Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged
G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from
entering mitotic catastrophe.[38][39]

¢ Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential
resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1
target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for
CHKZ1 inhibition.[40]

» Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor
Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the
phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]

OncoSignature®: A Biomarker-Driven Approach

A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a
companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is
based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature
test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.
[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-
368.[41]

Clinical data has shown a significant enrichment of responders in OncoSignature-positive
patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response
rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18]
This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most
likely to benefit from the drug.[3]
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Caption: Workflow for a typical cell viability experiment.

Western Blotting for Target Engagement and Pathway
Analysis

Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-
368 on target proteins and downstream signaling pathways.
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Protocol: Western Blot Analysis

Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a
buffer containing protease and phosphatase inhibitors to create a protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a method
like the BCA assay.

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a
polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide
gel electrophoresis).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or
non-fat milk) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
protein of interest (e.g., phospho-CHK1, yH2AX, cleaved caspase-3). [26][29]7. Secondary
Antibody Incubation: Wash the membrane and incubate it with a secondary antibody
conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary
antibody to produce light.

Imaging: Capture the light signal using a digital imager to visualize the protein bands.

Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion
(ADME) of ACR-368 in preclinical models and human subjects.

Protocol: Plasma Pharmacokinetic Analysis

o Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2.
Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma
Preparation: Process the blood samples to separate the plasma.
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e Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a
validated analytical method, typically liquid chromatography with tandem mass spectrometry
(LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate
key PK parameters, such as maximum concentration (Cmax), area under the concentration-
time curve (AUC), and half-life (t1/2). [42]

Conclusion

ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of
action centered on the disruption of the DNA damage response. It has demonstrated durable
single-agent activity in tumors with high replication stress and has shown promise in
combination with other anticancer therapies. [1][16]The ongoing development, guided by the
innovative OncoSignature companion diagnostic, represents a sophisticated precision
medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected,
biomarker-positive patient population. The data gathered from extensive preclinical and clinical
research provides a strong rationale for its continued investigation in various solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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